2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a diketone or a similar compound.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the pyridazine derivative with a thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes or receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like pyridazinone share a similar core structure and exhibit comparable pharmacological activities.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, such as chlorophenylpyridazine, have similar chemical properties.
Biological Activity
The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H17ClN4O2S. It features a pyridazine ring, a chlorophenyl group, and a sulfanyl moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 404.88 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
CAS Number | 893991-50-9 |
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group suggests potential antioxidant properties, while the chlorophenyl and pyridazinyl components may enhance binding affinity to specific biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives with structural similarities have shown significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) using MTT assays.
Case Study Findings:
- Compound 6d exhibited an IC50 value of 13.004 µg/mL , indicating strong anti-proliferative activity.
- Compound 6e , with a bromo substituent, showed lower potency with an IC50 of 28.399 µg/mL .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole derivatives indicate that modifications can significantly impact antimicrobial efficacy against resistant strains of bacteria and fungi.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that electron-donating groups at specific positions on the phenyl rings enhance biological activity. For instance:
- Substituents at the ortho and meta positions significantly improve anticancer properties.
- Conversely, electron-withdrawing groups diminish activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cycloaddition of pyridine N-imine.
- Condensation reactions with hydrazine derivatives.
- Oxidation and reduction processes to modify functional groups .
Research Applications
This compound holds promise in various fields:
- Medicinal Chemistry: As a potential lead compound for drug development targeting cancer and infectious diseases.
- Material Science: Its unique structure may be utilized in developing novel materials with specific chemical properties.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUCODYYWZVOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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